(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)methanamine is a chemical compound that features a triazole ring substituted with a tetrahydropyran group and a methanamine group. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the tetrahydropyran and methanamine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the tetrahydropyran group via nucleophilic substitution.
Amine Introduction: Addition of the methanamine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions could be used to modify the triazole ring or other functional groups.
Substitution: The tetrahydropyran group may be involved in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound may be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it could be used to study the effects of triazole-containing compounds on various biological pathways.
Medicine
Medicinal applications might include its use as a lead compound in drug discovery, particularly for its potential antimicrobial, antifungal, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The tetrahydropyran group might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- (5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)ethanamine
- (5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propanamine
Uniqueness
The uniqueness of (5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)methanamine lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C8H14N4O/c9-5-7-10-8(12-11-7)6-1-3-13-4-2-6/h6H,1-5,9H2,(H,10,11,12) |
InChI Key |
VQXSKHZPJBCSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NNC(=N2)CN |
Origin of Product |
United States |
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